3-Isopropylnaphthalene-1,2-dione
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Overview
Description
3-Isopropylnaphthalene-1,2-dione is a chemical compound that is found as a structural moiety in many natural products. This compound is particularly interesting due to its presence in various bioactive molecules, such as miltirone, which shows cytotoxic properties .
Preparation Methods
3-Isopropylnaphthalene-1,2-dione can be synthesized from 3-hydroxy-2-naphthoic acid in a series of steps. The synthetic route involves the conversion of 3-hydroxy-2-naphthoic acid to its methyl ester derivative, followed by treatment with methylmagnesium iodide (MeMgI) and subsequent hydrogenation using palladium on carbon (Pd-C) as a catalyst . The final step involves the oxidation of the intermediate compound with m-chloroperbenzoic acid to yield this compound . This method is efficient and provides a good overall yield.
Chemical Reactions Analysis
3-Isopropylnaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include MeMgI for the formation of intermediates, Pd-C for hydrogenation, and m-chloroperbenzoic acid for oxidation . The major products formed from these reactions are intermediates such as 3-isopropylnaphthalen-2-ol, which is further oxidized to form the final product .
Scientific Research Applications
3-Isopropylnaphthalene-1,2-dione has been extensively studied for its cytotoxic properties. It has shown remarkable cytotoxic activities against various cancer cell lines, including A549 and HCT-116 . Additionally, it has been reported to inhibit Cdc25 phosphatases, which are key regulators of the cell cycle and mediators of the checkpoint response in cells with DNA damage .
Mechanism of Action
The mechanism of action of 3-isopropylnaphthalene-1,2-dione involves its interaction with molecular targets such as Cdc25 phosphatases. By inhibiting these enzymes, the compound disrupts the cell cycle and induces cell death in cancer cells . The pathways involved in its mechanism of action include the regulation of the cell cycle and the checkpoint response to DNA damage .
Comparison with Similar Compounds
3-Isopropylnaphthalene-1,2-dione can be compared with other similar compounds such as miltirone, multiorthoquinone, and 2-demethylmultiorthoquinone . These compounds share structural similarities and exhibit similar bioactivities, including cytotoxic and anti-tuberculosis properties . this compound is unique due to its specific synthetic route and the efficiency of its preparation .
Properties
Molecular Formula |
C13H12O2 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |
InChI Key |
KGCDZSGUSQQVKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
Synonyms |
1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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